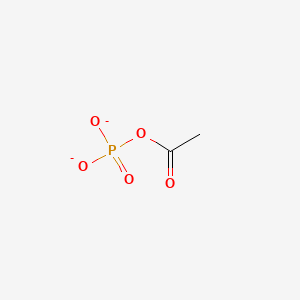
Indoxil glucurónido
Descripción general
Descripción
Indoxyl glucuronide is a metabolite derived from indoxyl, which is produced in the liver through the action of UDP-glucuronyltransferase. This compound plays a significant role in the excretion of toxic substances, drugs, and other non-energy-yielding substances from the body . Indoxyl glucuronide is known for its ability to form indigoid dyes upon enzymatic cleavage and oxidative dimerization .
Aplicaciones Científicas De Investigación
Indoxyl glucuronide has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation chemistry for chromogenic readouts under physiological conditions.
Biology: Employed in histology to identify the location of enzymes in cells and tissues.
Medicine: Investigated for its role in the excretion of toxic substances and drugs.
Industry: Utilized in the production of indigoid dyes for various applications.
Mecanismo De Acción
Target of Action
Indoxyl glucuronide primarily targets the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Indoxyl glucuronide also inhibits the organic cation transporter-2 (OCT-2) , which plays a role in the kidney excretion of drugs and environmental toxins .
Mode of Action
Indoxyl glucuronide interacts with its targets by inhibiting hypoxia-inducible factor (HIF)-dependent erythropoietin expression through activation of the aryl hydrocarbon receptor (AHR) . It also inhibits the organic cation transporter-2 (OCT-2), affecting the excretion of certain substances .
Biochemical Pathways
Indoxyl glucuronide is involved in various metabolic pathways. Increased levels of indoxyl glucuronide have been associated with alanine degradation I, anaerobic fatty acid beta-oxidation, arginine degradation II, propionate production I, succinate conversion to propionate, urea degradation, and arginine degradation V .
Pharmacokinetics
Indoxyl glucuronide is a natural human metabolite of indoxyl generated in the liver by UDP-glucuronyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, and other substances that cannot be used as an energy source .
Result of Action
The action of indoxyl glucuronide results in the inhibition of hypoxia-induced HIF transcriptional activation and erythropoietin (EPO) expression . This can have significant effects at the molecular and cellular levels.
Action Environment
The action of indoxyl glucuronide can be influenced by various environmental factors. For instance, its conversion into the corresponding indigoid dye via oxidative dimerization is known to occur upon treatment with β-glucuronidase under physiological conditions . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of specific enzymes and physiological conditions.
Análisis Bioquímico
Biochemical Properties
Indoxyl glucuronide is involved in several biochemical reactions, primarily through its interaction with the enzyme β-glucuronidase. When indoxyl glucuronide is hydrolyzed by β-glucuronidase, it releases indoxyl, which subsequently undergoes oxidative dimerization to form indigo, a blue dye . This reaction is commonly used in histological staining to identify the presence and activity of β-glucuronidase in tissues and cells. Additionally, indoxyl glucuronide interacts with other biomolecules, such as proteins and enzymes, through non-covalent interactions, which can influence its stability and reactivity.
Cellular Effects
Indoxyl glucuronide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of indoxyl glucuronide by β-glucuronidase can lead to the production of indigo, which may have cytotoxic effects on certain cell types. Furthermore, indoxyl glucuronide can impact cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of indoxyl glucuronide involves its enzymatic hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronic acid moiety from indoxyl glucuronide, releasing indoxyl. The free indoxyl then undergoes oxidative dimerization to form indigo. This process involves the formation of reactive intermediates and the subsequent dimerization of indoxyl molecules. Additionally, indoxyl glucuronide can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, which can modulate its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoxyl glucuronide can change over time due to its stability and degradation. Indoxyl glucuronide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the hydrolysis of indoxyl glucuronide by β-glucuronidase can result in the accumulation of indigo, which may have long-term effects on cellular function. Additionally, the stability of indoxyl glucuronide can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of indoxyl glucuronide vary with different dosages in animal models. At low doses, indoxyl glucuronide may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic effects, such as cytotoxicity and oxidative stress. Studies have shown that high doses of indoxyl glucuronide can lead to the accumulation of indigo, which may cause adverse effects on tissues and organs. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Indoxyl glucuronide is involved in several metabolic pathways, including the metabolism of tryptophan and indole derivatives. It is formed through the conjugation of indoxyl with glucuronic acid by the enzyme UDP-glucuronosyltransferase. This process is part of the detoxification pathway, where indoxyl glucuronide is excreted from the body through urine. Additionally, indoxyl glucuronide can influence metabolic fluxes by altering the levels of metabolites and interacting with enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
Indoxyl glucuronide is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters. Once inside the cell, indoxyl glucuronide can interact with binding proteins, which can influence its localization and accumulation. Additionally, the distribution of indoxyl glucuronide within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of indoxyl glucuronide can influence its activity and function. Indoxyl glucuronide can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or lysosomes. This localization can be directed by targeting signals or post-translational modifications, which can influence the activity and function of indoxyl glucuronide. Additionally, the subcellular localization of indoxyl glucuronide can affect its interactions with other biomolecules and its role in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indoxyl glucuronide can be synthesized through various glycosylation reactions. One common method involves the condensation of a monosaccharide with an aliphatic or aromatic alcohol, forming a glycoside bond . The Michael reaction, Fischer reaction, and Koenigs-Knorr reaction are some of the methodologies used for preparing O-glycosides .
Industrial Production Methods: Industrial production of indoxyl glucuronide typically involves enzymatic synthesis. For example, β-glucuronidase from Escherichia coli can be used to catalyze the formation of indoxyl glucuronide under physiological conditions . This method ensures high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Indoxyl glucuronide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: β-glucuronidase enzyme, sodium phosphate buffer (pH 7.0), and dimethyl sulfoxide (DMSO).
Hydrolysis: Sodium bicarbonate suspended in methanol at room temperature.
Major Products:
Indigoid Dyes: Formed through oxidative dimerization of indoxyl.
Hydrolyzed Derivatives: Resulting from the removal of protecting groups.
Comparación Con Compuestos Similares
- Indoxyl Phosphate
- Indoxyl Sulfate
- Indoxyl Glucoside
Comparison: Indoxyl glucuronide is unique in its ability to form indigoid dyes upon enzymatic cleavage and oxidative dimerization . While other indoxyl derivatives like indoxyl sulfate and indoxyl glucoside also undergo similar enzymatic reactions, indoxyl glucuronide’s glucuronide moiety provides distinct advantages in terms of solubility and reactivity .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957188 | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35804-66-1 | |
| Record name | 3-Indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is indoxyl glucuronide and where does it come from?
A1: Indoxyl glucuronide is a metabolite of tryptophan produced by the gut microbiome. [, ] Bacteria in the colon metabolize tryptophan into indole, which is further metabolized in the liver into indoxyl sulfate and indoxyl glucuronide. [, ]
Q2: Why is indoxyl glucuronide important in the context of kidney disease?
A2: Indoxyl glucuronide is considered a uremic toxin, meaning it accumulates in the blood of patients with chronic kidney disease (CKD) due to impaired kidney function. [, , ]
Q3: Does indoxyl glucuronide directly impact cognitive function in CKD patients?
A4: A study investigating the relationship between uremic toxin levels and cognitive function after kidney transplantation found no significant improvement in cognitive domains specifically related to the transplant within the first three months. [] This suggests that indoxyl glucuronide, despite its decrease after transplantation, might not have an immediate effect on cognitive function.
Q4: Are there dietary factors that influence indoxyl glucuronide levels?
A5: Yes, dietary protein intake can significantly affect the generation of indoxyl glucuronide. [] A study in human subjects showed that a high protein diet led to increased plasma levels and urinary excretion of indoxyl glucuronide. []
Q5: What analytical techniques are used to measure indoxyl glucuronide?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method used to measure indoxyl glucuronide levels in various biological samples, including serum and urine. [, , ]
Q6: How does the structure of indoxyl glucuronide relate to its properties?
A8: Indoxyl glucuronide is formed by the conjugation of glucuronic acid to the indoxyl molecule. [, ] This glucuronidation process often increases water solubility, aiding in the excretion of compounds like indoxyl glucuronide. [] Researchers have synthesized various indoxyl glucuronide derivatives, modifying their structures to explore their potential in bioconjugation chemistry and drug delivery. []
Q7: Are there any known effects of indoxyl glucuronide on erythropoiesis?
A9: Yes, research suggests that indoxyl glucuronide might negatively impact erythropoiesis. [] A study found that indoxyl glucuronide inhibited hypoxia-inducible factor-dependent erythropoietin expression, potentially contributing to anemia in CKD patients. []
Q8: Does the presence or absence of a colon impact indoxyl glucuronide levels?
A10: Yes, a study comparing hemodialysis patients with and without colons found that indoxyl glucuronide was significantly lower in patients without colons. [] This finding underscores the crucial role of the colon and its resident microbiota in generating this uremic toxin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


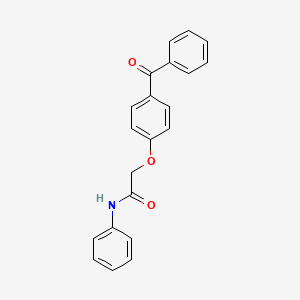
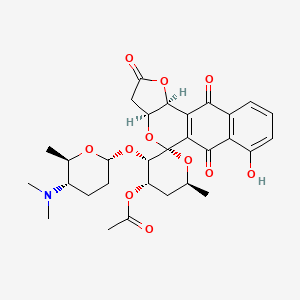
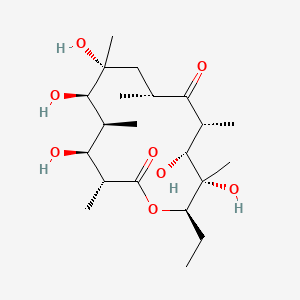
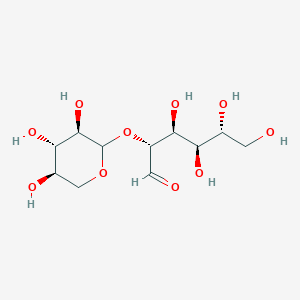


![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)
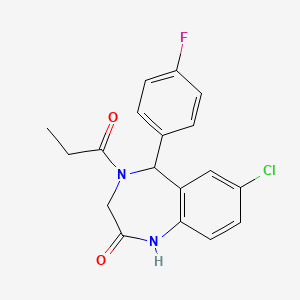
![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)

